molecular formula C19H15N3O3S B2490500 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034564-30-0

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2490500
CAS No.: 2034564-30-0
M. Wt: 365.41
InChI Key: OSBYIANLCIAQMA-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazolone acetamide class, characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl core linked to an acetamide moiety substituted with a pyridinylmethyl group bearing a thiophen-3-yl ring. Its molecular formula is C₁₃H₁₁Cl₂N₅ (exact formula varies based on isomerism and substituent positions) .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(11-22-15-5-1-2-6-16(15)25-19(22)24)21-10-13-4-3-8-20-18(13)14-7-9-26-12-14/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYIANLCIAQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 6-Methyl-3H-benzooxazol-2-one

A reaction between 6-methyl-3H-benzooxazol-2-one (22876-16-0) and benzyl 2-bromoacetate in dimethylformamide (DMF) with potassium carbonate achieves a 57% yield of (6-methyl-2-oxobenzooxazol-3-yl)acetic acid benzyl ester after 17 hours at 23°C. The process involves nucleophilic substitution at the oxazolone nitrogen, followed by purification via silica gel chromatography.

One-Pot Ugi Condensation and Cyclization

A tandem Ugi condensation-intramolecular haloform cyclization reaction using o-aminophenol, benzaldehyde derivatives, alkyl isocyanides, and triethylamine in methanol produces 2-benzoxazolinone derivatives in 87% yield. This method eliminates intermediate isolation, enhancing atom economy.

Preparation of (2-(Thiophen-3-yl)pyridin-3-yl)methanamine

The pyridine-thiophene subunit is synthesized via cross-coupling reactions:

Reductive Amination

Post-coupling, the pyridine-thiophene intermediate undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol to yield (2-(thiophen-3-yl)pyridin-3-yl)methanamine .

Amide Bond Formation

Coupling the benzoxazolone-acetic acid derivative with the pyridine-thiophene amine completes the synthesis:

Acyl Chloride-Mediated Amidation

Activating 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with (2-(thiophen-3-yl)pyridin-3-yl)methanamine in tetrahydrofuran (THF) and triethylamine. This method mirrors the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, achieving yields >80%.

Direct Coupling Using Carbodiimides

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation at room temperature, though yields are marginally lower (70–75%) compared to acyl chloride routes.

Integrated One-Pot Strategies

Recent methodologies combine fragment synthesis and coupling in a single vessel:

Tandem Alkylation-Amidation

A sequential reaction starting with 6-methyl-3H-benzooxazol-2-one , benzyl 2-bromoacetate, and (2-(thiophen-3-yl)pyridin-3-yl)methanamine in acetonitrile with diisopropylethylamine achieves a 45–55% overall yield. This approach reduces purification steps but requires precise stoichiometric control.

Comparative Analysis of Preparation Methods

Method Key Reagents Solvent Temperature Yield
Alkylation K₂CO₃, benzyl 2-bromoacetate DMF 23°C 57%
Ugi Condensation Triethylamine, alkyl isocyanides Methanol RT 87%
Acyl Chloride Thionyl chloride, Et₃N THF RT 80–85%
Carbodiimide EDC, HOBt DCM RT 70–75%
One-Pot Diisopropylethylamine Acetonitrile RT 45–55%

Mechanistic Considerations :

  • Alkylation relies on the nucleophilicity of the benzoxazolone nitrogen, which attacks the electrophilic carbon of benzyl bromoacetate.
  • Ugi condensation proceeds via imine formation, followed by cyclization to form the oxazolone ring.
  • Amidation kinetics favor acyl chloride intermediates due to their high reactivity, though moisture sensitivity necessitates anhydrous conditions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates for alkylation and amidation by stabilizing ionic intermediates. Methanol, used in Ugi reactions, facilitates proton transfer during cyclization.

Catalytic Additives

Adding catalytic potassium iodide (KI) in alkylation steps improves yields by participating in a halogen-exchange mechanism, generating more reactive iodoacetate intermediates.

Purification Techniques

Silica gel chromatography remains the standard for isolating benzoxazolone derivatives, while recrystallization from acetonitrile or ethyl acetate/hexanes mixtures purifies final acetamide products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the oxo group in the benzoxazole ring can lead to hydroxyl derivatives.

  • Substitution: : Both aromatic rings in the compound can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogen sources (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid)

Major Products

  • Oxidized derivatives with altered electronic properties

  • Reduced analogs with modified reactivity

  • Substituted compounds with varying functional groups enhancing the molecule’s utility

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has diverse applications across multiple disciplines:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Potential as a bioactive agent for probing biological systems or developing new drugs.

  • Medicine: : Investigation for therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in material science for creating novel polymers or electronic materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound largely depends on its application. In biological systems, it might interact with specific enzymes or receptors, altering their function. For example, its unique structure could inhibit particular pathways involved in disease progression, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with benzoxazolone and benzothiazole derivatives. Key analogues include:

Compound Name / ID Core Structure Key Substituents Biological Target/Activity
Target Compound Benzoxazolone-acetamide Thiophen-3-yl, pyridin-3-ylmethyl Not explicitly reported (speculative: TSPO)
PBPA Benzoxazolone-acetamide Bis(pyridin-2-ylmethyl)amino, methyl-phenyl groups TSPO ligand (SPECT imaging)
[11C]NBMP Benzoxazolone-acetamide Naphthalen-1-yl, methyl-phenyl groups TSPO ligand (PET imaging)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone-acetamide 2,4-Dichlorophenylmethyl Anticonvulsant
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (5d) Benzothiazole-thioamide Indolinone, thioether linkage Anti-inflammatory, antibacterial

Key Observations :

  • The pyridin-3-ylmethyl substituent may influence binding to TSPO or other CNS targets, as pyridine derivatives are common in neuroimaging ligands .
Pharmacokinetic Properties
  • NBMP : Rapid plasma clearance (t₁/₂ = 15 min in rats), high metabolic stability in human liver S-9 fractions.
  • PBPA : Designed for bifunctional chelation (SPECT imaging), with moderate in vitro binding affinity (Ki = 8 nM for TSPO).

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3} with a molecular weight of approximately 296.32 g/mol. The structure features a benzo[d]oxazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research on oxazole derivatives has indicated significant antimicrobial properties. For instance, similar compounds have shown potent antibacterial effects against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated, but the structural similarities suggest potential efficacy.

Anticancer Potential

Several studies have highlighted the anticancer properties of oxazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study investigated a related compound, demonstrating that it inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.
  • Case Study 2: Antimicrobial Efficacy
    • Another research project assessed the antibacterial activity of oxazole derivatives against Staphylococcus aureus. Results indicated that certain modifications to the oxazole ring enhanced activity, suggesting that structural optimization could improve efficacy for the compound .

The biological activity of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide likely involves interaction with specific biological targets:

  • Enzyme Inhibition : Many oxazole derivatives act as enzyme inhibitors, potentially targeting kinases or other proteins involved in cell signaling.
  • DNA Interaction : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Summary of Findings

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition of growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of kinases

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